3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide
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Overview
Description
This compound, also known as (3E)-3-{[(2,4-dichlorobenzyl)oxy]imino}-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide, has a CAS Number of 338405-46-2 . It has a molecular weight of 384.22 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of dichlorobenzoyl chloride . For example, 3,4-dichlorobenzoyl chloride is prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15Cl2N7O2/c15-11-2-1-10 (12 (16)5-11)7-25-20-4-3-14 (24)22-21-13 (17)6-23-9-18-8-19-23/h1-6,8-9,20-21H,7,17H2, (H,22,24) .Physical and Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties are not specified in the available data.Scientific Research Applications
Synthesis and Transformation in Organic Chemistry
Synthesis of N',N'-Disubstituted Alpha-Hydroxyhydrazides : Research by Kurz and Widyan (2005) involves the preparation of substituted 3-amino-oxazolidin-2,4-diones, which are then used to synthesize N',N'-disubstituted alpha-hydroxyhydrazides, a process potentially relevant to the synthesis of compounds like 3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide (Kurz & Widyan, 2005).
Conversion to 2-Cyanobenzimidazoles : A study by Konstantinova et al. (1998) describes the reaction of N-Monosubstituted 1,2-diaminobenzenes with certain chlorinated compounds, which could be a relevant process in the synthesis or transformation of this compound (Konstantinova et al., 1998).
Potential Medicinal Applications
Male Contraception Research : Cheng et al. (2002) conducted research on chemical entities similar in structure to this compound. They found that these compounds could disrupt Sertoli-germ cell adherens junctions in the testis, potentially offering a pathway for male contraception (Cheng et al., 2002).
Antimalarial Properties : Kesten et al. (1992) investigated compounds structurally related to this compound and found them to be highly active antimalarial agents in rodents and primates (Kesten et al., 1992).
Antitumor Properties : Research by Abdel-Wahab et al. (2011) indicates that compounds incorporating the 2,4-dichlorophenoxy nucleus, similar to the one , have shown preliminary antitumor activity against murine tumor cell lines (Abdel-Wahab et al., 2011).
Photocatalytic Applications
- Photocatalytic Degradation Studies : Gomathi Devi and Krishnamurthy (2009) investigated the photocatalytic mineralization of compounds containing a 2,4-dichlorophenoxy group. Their research provides insight into the degradation and transformation processes relevant to compounds like this compound in the presence of UV light and oxidizing agents (Gomathi Devi & Krishnamurthy, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Properties
IUPAC Name |
(3E)-N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxyimino]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl4N4O3/c19-12-2-1-11(14(21)7-12)9-29-24-6-5-18(27)26-25-17(23)10-28-16-4-3-13(20)8-15(16)22/h1-4,6-8H,5,9-10H2,(H2,23,25)(H,26,27)/b24-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNCRCLCXVJXMV-GFXGDVFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=CCC(=O)NN=C(COC2=C(C=C(C=C2)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C/CC(=O)N/N=C(/COC2=C(C=C(C=C2)Cl)Cl)\N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl4N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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